molecular formula C10H10N4 B12548580 2-Benzyl-5-ethenyl-2H-tetrazole CAS No. 142142-75-4

2-Benzyl-5-ethenyl-2H-tetrazole

Cat. No.: B12548580
CAS No.: 142142-75-4
M. Wt: 186.21 g/mol
InChI Key: OCQNQZKXFDBWQA-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • N–N stretching : 1,274–1,281 cm⁻¹ (tetrazole ring).
  • C=C stretching : 1,610–1,630 cm⁻¹ (ethenyl group).
  • C–H bending : 990–1,013 cm⁻¹ (benzyl aromatic protons).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :
    • δ 7.2–7.5 ppm (multiplet, benzyl aromatic protons).
    • δ 5.2–5.8 ppm (multiplet, ethenyl protons).
    • δ 4.8 ppm (singlet, -CH₂- benzyl protons).
  • ¹³C NMR :
    • δ 148–150 ppm (C5 of tetrazole ring).
    • δ 125–135 ppm (aromatic carbons).

UV-Vis Spectroscopy

The conjugated π-system of the tetrazole ring and ethenyl group absorbs at λₘₐₓ = 260–280 nm (ε ≈ 4,500 M⁻¹cm⁻¹), attributed to π→π* transitions.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic insights:

Molecular Orbital Analysis

  • HOMO (-6.8 eV) : Localized on the tetrazole ring and ethenyl group, indicating nucleophilic reactivity.
  • LUMO (-1.2 eV) : Distributed across the benzyl aromatic system, suggesting electrophilic attack sites.
  • Band gap (5.6 eV) : Reflects moderate chemical stability.

Adsorption on Metal Surfaces

DFT simulations reveal strong adsorption (-1.9 eV) on copper surfaces via N-atom coordination, with charge transfer (Mulliken: -0.35 e⁻) from the tetrazole ring to the metal. Fukui indices (ƒ⁺ = 0.12, ƒ⁻ = 0.08) confirm preferential reactivity at the N2 position.

Tautomeric Energy Differences

The 2H-tautomer is more stable than the 1H-form by 8.3 kJ/mol due to hyperconjugation between the benzyl group and the tetrazole ring.

Properties

CAS No.

142142-75-4

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-benzyl-5-ethenyltetrazole

InChI

InChI=1S/C10H10N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

OCQNQZKXFDBWQA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN(N=N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-ethenyl-2H-tetrazole typically involves the reaction of benzyl halides with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the use of benzyl chloride and sodium azide in the presence of a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-ethenyl-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and ethenyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazoles, including 2-benzyl-5-ethenyl-2H-tetrazole. Research conducted by Mamdouh A. Sofan et al. demonstrated that derivatives of 5-benzyl-2H-tetrazole exhibit significant antibacterial and antifungal activities. The compounds were tested against various pathogens, including Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing promising results compared to standard antibiotics like Itraconazole .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundPathogenInhibition Zone (mm)Comparison Drug
5-benzyl-2H-tetrazoleBacillus subtilis18Itraconazole
5-benzyl-2H-tetrazolePseudomonas aeruginosa15Itraconazole
Other derivativesVariousVariableVarious

Antihypertensive Activity

Another significant application of this compound is in the development of antihypertensive agents. A study published in early 2023 explored ester derivatives of tetrazoles as angiotensin II receptor antagonists, demonstrating their effectiveness in lowering blood pressure with fewer side effects compared to traditional medications . The study synthesized various derivatives, which showed enhanced biological activity compared to the parent compound.

Table 2: Antihypertensive Activity Results

CompoundBlood Pressure Change (mmHg)Efficacy Comparison
Parent Compound-5Baseline
AV3 Derivative-12Significant
AV9 Derivative-10Significant

Synthetic Utility

The versatility of this compound extends to its role as a building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including marine metabolites and other complex molecules . The compound's ability to participate in diverse chemical reactions makes it valuable for researchers looking to create new therapeutic agents.

Case Study: Synthesis of New Compounds

A recent investigation into the synthesis of new tetrazole derivatives involved the reaction of this compound with halogenated compounds, yielding a range of new products with potential biological activities . This demonstrates the compound's utility as a precursor in drug development.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds. This property enhances its ability to interact with enzymes and receptors, leading to various biological effects . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its stability and reactivity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Benzyl-5-ethenyl-2H-tetrazole with structurally related tetrazole derivatives:

Compound Name Substituents (Position) Key Functional Features Biological/Industrial Relevance
This compound Benzyl (N2), ethenyl (C5) High lipophilicity, reactive vinyl Potential antimicrobial, polymer applications (inferred)
5-(4-Bromophenyl)-2-octanotetrazole 4-Bromophenyl (C5), octanoyl (N2) Bulky alkyl chain, bromoaryl Antimicrobial activity (e.g., J. Iran. Chem. Soc., 2010)
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate Benzoxazole-amine (C5), ethyl acetate (N1) Hybrid benzoxazole-tetrazole core Antimicrobial, anti-inflammatory (Eng. & Tech. Journal, 2016)
2-Alkyl-5-aryl-2H-tetrazoles Variable alkyl (N2), aryl (C5) Tunable lipophilicity/electronics Broad-spectrum antimicrobial agents

Key Research Findings

Substituent Effects: Alkyl chains (e.g., octanoyl) enhance lipid solubility and antimicrobial potency, while aryl groups (e.g., bromophenyl) improve target specificity .

Hybrid Scaffolds: Benzoxazole-tetrazole hybrids () demonstrate enhanced bioactivity compared to monosubstituted tetrazoles, highlighting the importance of heterocyclic integration .

Synthetic Flexibility : Palladium-mediated reactions () enable precise functionalization of tetrazoles, critical for drug discovery and materials science .

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